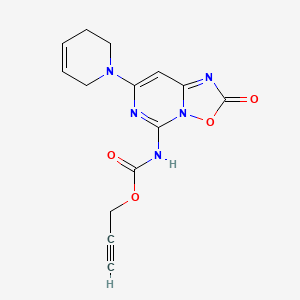

Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester

Description

This compound (hereafter referred to as Propargyl Ester G) is a carbamate derivative featuring a fused oxadiazolo[2,3-c]pyrimidine core substituted with a 3,6-dihydro-1(2H)-pyridinyl group at position 7 and a 2-propynyl ester moiety at position 3. The structure combines a heterocyclic framework with a reactive alkyne group, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .

Properties

CAS No. |

83395-32-8 |

|---|---|

Molecular Formula |

C14H13N5O4 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

prop-2-ynyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |

InChI |

InChI=1S/C14H13N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h1,3-4,9H,5-8H2,(H,15,17,20) |

InChI Key |

QYTIRWVZIPCHQB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Carbamic acid esters are typically synthesized via reactions between amines and carbonyl-containing compounds such as carbon dioxide or chloroformates. For this compound, the synthesis involves specific steps tailored to its unique structure:

-

- Amines with pyridinyl groups

- Carbonyl precursors (e.g., alkyl chloroformates or carbamoyl chlorides)

- Propargyl alcohol as the esterifying agent

-

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Catalysts: Base catalysts (e.g., triethylamine) or acid catalysts depending on the reaction pathway

- Temperature: Moderate heating (50–80°C) to facilitate ester formation

Step-by-Step Synthesis

Step 1: Formation of Pyridinyl-Oxadiazolo-Pyrimidine Core

The core structure of the compound is synthesized by condensing a pyridine derivative with oxadiazole and pyrimidine precursors. This step typically involves cyclization reactions:

Step 2: Carbamate Formation

The carbamate functional group is introduced by reacting the pyridinyl-oxadiazolo-pyrimidine intermediate with an alkyl chloroformate or carbamoyl chloride:

- Reagents : Alkyl chloroformate (e.g., propargyl chloroformate)

- Conditions : Presence of a base like triethylamine to neutralize HCl byproducts

- Outcome : Formation of the carbamate group linked to the heterocyclic core

Optimization Parameters

Several factors influence the yield and purity of the final product:

- Solvent Selection : Polar aprotic solvents improve solubility and reaction kinetics.

- Temperature Control : Excessive heat can degrade sensitive intermediates.

- Purification Techniques :

- Chromatography (e.g., HPLC) for isolating the desired product

- Crystallization for enhancing purity

Data Table for Reaction Conditions

| Step | Reaction Type | Reagents | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Hydrazine + nitrile | DMF | Acid/Base | 60–80°C | ~75 |

| 2 | Carbamate Formation | Pyridinyl core + chloroformate | Acetonitrile | Triethylamine | Room temp | ~85 |

| 3 | Esterification | Propargyl alcohol | Dichloromethane | DCC/Sulfuric acid | Room temp | ~90 |

Notes on Mechanistic Insights

The synthesis relies on nucleophilic substitution and esterification reactions:

- Nucleophilic attack by amines on carbonyl centers forms carbamates.

- Alcohols react with activated carbamates under acidic conditions to yield esters.

Challenges and Solutions

While synthesizing this compound, challenges such as side reactions and low yields may arise:

- Side Reactions : Unwanted polymerization of propargyl alcohol can be mitigated by using inhibitors.

- Low Yield : Employing high-purity reagents and optimized reaction times improves efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The propynyl group can be oxidized to form different functional groups.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield carboxylic acids or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research indicates that this carbamic acid derivative exhibits antifungal properties. Laboratory studies have shown efficacy against multiple fungal strains, making it a potential candidate for agricultural fungicides. The mechanism of action involves disrupting fungal cell membranes, leading to increased permeability and subsequent cell death. This characteristic is particularly valuable in developing new antifungal agents that are less toxic to humans and the environment.

Drug Design and Development

The structural motif of carbamates is crucial in drug design. The compound's ability to enhance metabolic stability and improve pharmacokinetic properties makes it an attractive candidate for medicinal chemistry. Its application in peptide-based molecules can lead to the development of more effective enzyme inhibitors, which are essential in treating various diseases .

Agricultural Applications

Pesticide Development

The compound has been evaluated for its potential use as a pesticide due to its biological activity against pests and pathogens. Its efficacy in controlling fungal infections in crops suggests that it could serve as a natural alternative to synthetic fungicides. The environmental impact assessments indicate moderate mobility in soil-water systems; hence, careful application is necessary to minimize runoff and protect non-target organisms .

Environmental Chemistry

Biodegradability Studies

Studies on the environmental fate of Carbamic acid derivatives reveal that they undergo hydrolysis and metabolic degradation in various environments. For instance, the degradation half-life in aerobic soil conditions is approximately 2.13 hours at 22°C, indicating rapid breakdown which is beneficial for reducing long-term environmental persistence .

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features :

- 3,6-Dihydro-1(2H)-pyridinyl group : Introduces partial saturation, enhancing conformational flexibility.

Synthetic routes involve reacting 5-amino-7-[3,6-dihydro-1(2H)-pyridinyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one with propargyl chloroformate under basic conditions (e.g., triethylamine in methanol) .

Comparison with Structural Analogs

Propargyl Ester G belongs to a series of carbamate esters derived from the same oxadiazolopyrimidine core. Below is a detailed comparison with its closest analogs (D–H) described in :

Key Observations :

- Reactivity : The alkyne in G may undergo metabolic oxidation or act as a Michael acceptor, unlike the allyl group in H, which could form epoxides.

Physicochemical Properties (Inferred from Formulations)

provides formulation data for analogs D and G:

| Compound | Formulation Type | Excipients (Examples) | Hypothesized Solubility |

|---|---|---|---|

| D | Tablet | Lactose, maize starch | Low aqueous solubility |

| G | Oral Solution | Saccharin, acrylic acid polymer | Higher solubility in polar solvents |

The propargyl ester’s inclusion in an oral solution suggests improved solubility compared to the butyl ester, likely due to the polar alkyne group.

Metabolic and Pharmacological Hypotheses

While direct pharmacological data are unavailable, structural insights allow for reasoned comparisons:

- Metabolic Stability : The propargyl group in G may undergo faster hydrolysis or cytochrome P450-mediated oxidation compared to alkyl esters (D–F), leading to shorter half-lives .

- Covalent Binding: Propargyl groups are known to form covalent adducts with enzymes (e.g., MAO inhibitors), suggesting G could act as a suicide substrate .

- Toxicity : Allyl ester H might generate reactive epoxide metabolites, whereas G’s metabolites (e.g., propiolic acid derivatives) could be less toxic.

Broader Context of Pyrimidine Derivatives

Propargyl Ester G is part of a broader class of pyrimidine-based therapeutics. Comparisons with unrelated pyrimidine derivatives (e.g., triazolo[1,5-a]pyrimidines in –13) highlight the impact of core heterocycle modifications:

- Triazolo[1,5-a]pyrimidines: Exhibit distinct hydrogen-bonding patterns due to the triazole ring, often targeting enzymes like kinases or cannabinoid receptors .

- Thiazolo[3,2-a]pyrimidines (): Feature sulfur-containing cores with different electronic properties, often explored for antimicrobial activity .

Biological Activity

Carbamic acid derivatives have garnered attention due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The specific compound of interest, Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester , is characterized by its unique structural features that contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.30 g/mol. Its complex structure includes a pyridinyl group and an oxadiazole-pyrimidine moiety which are critical for its biological activity.

Antimicrobial Activity

Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:

- Antifungal Activity : Studies demonstrate that the compound can inhibit the growth of certain fungi, making it a candidate for use in antifungal treatments.

- Bactericidal Properties : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

The antimicrobial activity is believed to be mediated through the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism. This mode of action is common among carbamate derivatives.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application:

- Acute Toxicity : Initial assessments suggest that the compound has moderate toxicity levels when administered orally or through inhalation.

- Skin Sensitization : Data from skin sensitization studies indicate that the compound may cause mild dermal irritation in sensitive individuals.

Study 1: Antimicrobial Efficacy

A study conducted on various carbamic acid derivatives demonstrated that the specific ester exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests strong potential for therapeutic applications in treating infections caused by these pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation revealed that while the compound exhibits some level of toxicity, its risk profile is manageable with appropriate handling procedures. The no-observed-adverse-effect level (NOAEL) was determined to be 200 mg/kg/day based on subchronic exposure studies in rodents.

| Endpoint | Result |

|---|---|

| NOAEL | 200 mg/kg/day |

| Skin Irritation | Mild |

Q & A

Q. What synthetic routes are recommended for preparing derivatives of carbamic acid esters with oxadiazolo-pyrimidinone moieties?

A common approach involves refluxing a mixture of the precursor (e.g., thiouracil derivatives) with aromatic aldehydes and chloroacetic acid in a solvent system of acetic anhydride and acetic acid, catalyzed by fused sodium acetate. Reaction optimization (e.g., 2 h reflux) yields products that can be crystallized from appropriate solvents. For example, yields of 68% have been reported for analogous thiazolo-pyrimidine derivatives . Parallel solution-phase synthesis using heterocyclic tricarbonylmethane precursors and amidation reactions can also generate structurally diverse derivatives .

Q. How can researchers confirm the structural integrity of synthesized carbamic acid derivatives?

Characterization relies on multi-spectral analysis:

- IR spectroscopy : Identifies functional groups (e.g., NH, CN, CO) via absorption bands (e.g., 2,219 cm⁻¹ for nitrile groups) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.29–8.01 ppm) and carbon frameworks (e.g., carbonyl carbons at 165–171 ppm) .

- Mass spectrometry (MS) : Confirms molecular weights (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) .

Q. What safety precautions are necessary when handling carbamic acid esters during synthesis?

- Use personal protective equipment (PPE) such as gloves and lab coats.

- Work in a fume hood to avoid inhalation of vapors.

- Refer to Safety Data Sheets (SDS) for specific hazards; some derivatives are not classified under GHS but require caution due to reactive intermediates .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of carbamic acid derivatives?

Molecular docking studies can model interactions between derivatives and target proteins (e.g., SARS-CoV-2 main protease). For example, [3,4-dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester showed favorable binding energy (-8.2 kcal/mol) in the active site, validated by 3D interaction analysis .

Q. What strategies resolve discrepancies in NMR data interpretation for thiazolo-pyrimidine derivatives?

- X-ray diffraction : Resolves ambiguous proton assignments by confirming spatial arrangements (e.g., crystallographic data for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) .

- Variable temperature NMR : Reduces signal overlap by altering sample conditions .

Q. How can reaction conditions be optimized to improve yields in carbamic acid ester synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst optimization : Sodium acetate improves cyclocondensation efficiency in acetic anhydride systems .

- Temperature control : Prolonged reflux (12 h) in sodium ethoxide/ethanol increases yields for quinazoline derivatives (57% yield) .

Q. What approaches analyze regioselectivity in cyclocondensation reactions involving carbamic acid precursors?

- Isotopic labeling : Tracks incorporation of ¹³C-labeled reagents into specific positions.

- Kinetic studies : Compare reaction rates of competing pathways (e.g., 5-exo vs. 6-endo cyclization) using HPLC or TLC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.